6-Amino-4-[4-(dimethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-[4-(dimethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrano[2,3-c]pyrazole core substituted with a dimethylamino group at the para-position of the 4-aryl ring. This compound belongs to a class of molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties .
Properties
CAS No. |
89607-44-3 |
|---|---|
Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
6-amino-4-[4-(dimethylamino)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H17N5O/c1-9-13-14(10-4-6-11(7-5-10)21(2)3)12(8-17)15(18)22-16(13)20-19-9/h4-7,14H,18H2,1-3H3,(H,19,20) |
InChI Key |
CCANERATVKOGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Biological Activity
6-Amino-4-[4-(dimethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 295.35 g/mol. The structure includes a pyrano[2,3-c]pyrazole core, which is known for its pharmacological potential.
Synthesis
The synthesis of 6-Amino-4-[4-(dimethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-component reactions (MCRs) that facilitate the formation of complex structures from simpler precursors. The reaction conditions often include the use of salicylaldehyde and malononitrile as key reagents in a one-pot synthesis approach .
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibits notable cytotoxicity with IC50 values ranging from 120 nM to 900 nM against different cancer types:
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Kinase Inhibition
The compound has shown inhibitory activity against specific kinases, including AKT2/PKBβ, which plays a critical role in cancer cell survival and proliferation. This inhibition was characterized by low micromolar activity, indicating potential for therapeutic intervention in cancer treatment .
Antimicrobial and Anti-inflammatory Properties
In addition to anticancer activity, derivatives of dihydropyrano[2,3-c]pyrazoles have been reported to possess antimicrobial and anti-inflammatory properties. These activities are attributed to their ability to modulate various biochemical pathways involved in inflammation and infection response .
Study on Cytotoxicity
A comprehensive study evaluated the cytotoxic effects of several derivatives of dihydropyrano[2,3-c]pyrazoles against normal and cancerous cell lines. The findings indicated that while some compounds exhibited significant cytotoxicity towards cancer cells, they showed comparatively lower toxicity towards non-cancerous cells, highlighting their selectivity and potential for therapeutic use .
Evaluation of Anti-glioma Activity
Another investigation focused on the anti-glioma properties of pyrano[2,3-c]pyrazoles. The study demonstrated that certain derivatives could inhibit neurosphere formation in glioma stem cells, suggesting their utility in targeting aggressive brain tumors .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds containing the pyrazole structure exhibit notable antioxidant properties. For instance, derivatives of pyrazoles have been synthesized and evaluated for their radical scavenging activities using the DPPH assay. Some compounds demonstrated superior activity compared to standard antioxidants like ascorbic acid, highlighting the potential of pyrazole derivatives in combating oxidative stress .
Anticancer Properties
The compound has shown promise in anticancer research. Studies have reported that certain pyrazole derivatives can induce cytotoxic effects on various cancer cell lines, including colorectal carcinoma. The mechanism often involves the induction of apoptotic pathways, making these compounds candidates for further development in cancer therapeutics .
Inhibition of Kinases
One notable application is in the inhibition of kinases such as p38 mitogen-activated protein kinase (MAPK). This pathway is crucial in inflammatory responses and cancer progression. Compounds similar to 6-Amino-4-[4-(dimethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been explored for their ability to modulate this pathway, suggesting potential use in treating inflammatory diseases and cancers .
Pharmacophore Modeling
The structural characteristics of this compound allow it to be utilized in pharmacophore modeling for drug discovery. By creating three-dimensional models based on its crystal structure, researchers can screen databases for other potential inhibitors that share similar characteristics, accelerating the discovery process for new therapeutic agents .
Case Studies
Comparison with Similar Compounds
Spectral and Physicochemical Properties
- 1H NMR: The dimethylamino group in the target compound would produce a singlet at δ ~2.8–3.0 ppm for N(CH₃)₂, distinct from methoxy (δ ~3.7–3.8 ppm) or hydroxyl (δ ~5.5–6.0 ppm) signals in analogs .
- IR Spectroscopy: All analogs exhibit CN stretching vibrations at ~2180–2200 cm⁻¹ and NH₂ bands at ~3350–3450 cm⁻¹ . Hydroxyl-substituted derivatives (e.g., AMDPC) show broad O–H stretches at ~3600 cm⁻¹ .
- Solubility: Dimethylamino and methoxy groups enhance aqueous solubility compared to hydrophobic chloro or aryl substituents .
Stability and Computational Insights
- Thermodynamic Stability: DFT studies indicate that para-substituted derivatives (e.g., 4-chlorophenyl) are more stable than ortho-substituted isomers by ~4.60 kcal/mol due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
